5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Fluorinated pyridines, such as the one you mentioned, are a class of compounds that have been gaining interest due to their unique physical, chemical, and biological properties . They are often used in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of fluorinated pyridines can be achieved through various methods . For instance, N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .Chemical Reactions Analysis
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent . They have reduced basicity and a selective synthesis of fluoropyridines remains a challenging problem .Physical and Chemical Properties Analysis
Fluorinated pyridines are known for their unique physical and chemical properties. They often have interesting and unusual properties due to the presence of the strong electron-withdrawing fluorine substituent(s) in the aromatic ring .Scientific Research Applications
Synthesis and Characterization
5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives have been synthesized through various methods, indicating their significance in chemical synthesis. Thibault et al. (2003) and Eskola et al. (2002) described specific synthetic routes for related compounds, emphasizing their importance in organic synthesis and radiochemical applications Thibault et al., 2003; Eskola et al., 2002.
Chemical Modification and Functionalization
The compound has been used as a substrate for chemical modifications, signifying its versatility in organic chemistry. Studies by Kieseritzky and Lindström (2010) and Bobbio and Schlosser (2005) have shown regioselective installation of functional groups and "regioexhaustive substitution," highlighting its utility in creating diverse chemical entities Kieseritzky & Lindström, 2010; Bobbio & Schlosser, 2005.
Biological Studies and Drug Discovery
Several studies have explored the bioactivity of derivatives, indicating potential therapeutic applications. Carbone et al. (2013) and Zhu et al. (2016) investigated the antitumor activity and IC50 values against cancer cell lines, revealing the compound's relevance in drug discovery and medicinal chemistry Carbone et al., 2013; Zhu et al., 2016.
Mechanism of Action
Safety and Hazards
Future Directions
The field of fluorinated pyridines is a rapidly developing area of research, with potential applications in various fields including medicine and agriculture . The development of new synthetic methods, the exploration of their biological activity, and the study of their physical and chemical properties are all active areas of research .
Properties
IUPAC Name |
(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2Si/c1-14(2,3)9-7-4-5-12-10(7)13-6-8(9)11/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTKHFGDRKTCMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C2C=CNC2=NC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678423 | |
Record name | 5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-73-3 | |
Record name | 5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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